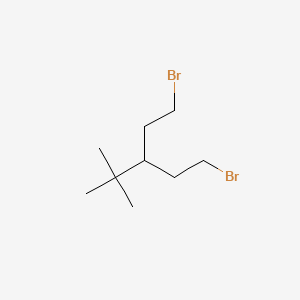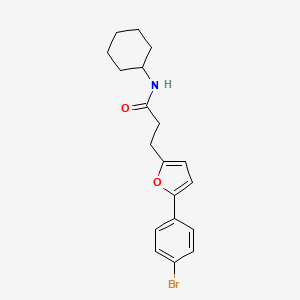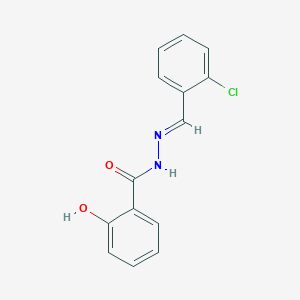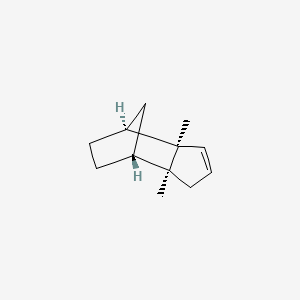
N-(3,4-Dichlorobenzylidene)-P-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorobenzylidene)-P-toluidine is an organic compound characterized by the presence of a benzylidene group attached to a p-toluidine moiety, with two chlorine atoms substituted at the 3 and 4 positions of the benzylidene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorobenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and p-toluidine. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, under reflux conditions in ethanol. The reaction mixture is heated until the formation of the imine product is complete, as monitored by thin-layer chromatography (TLC). The crude product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-Dichlorobenzylidene)-P-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(3,4-Dichlorobenzyl)-P-toluidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3,4-Dichlorobenzylidene)-P-toluidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorobenzylidene)-P-toluidine involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
N-(3,4-Dichlorobenzylidene)-P-toluidine can be compared with other similar compounds such as:
- N-(2,3-Dichlorobenzylidene)-P-toluidine
- N-(2,4-Dichlorobenzylidene)-P-toluidine
- N-(3,4-Dichlorobenzylidene)-P-anisidine
Uniqueness: The unique substitution pattern of chlorine atoms at the 3 and 4 positions of the benzylidene ring in this compound imparts distinct chemical and biological properties compared to its analogs. This specific arrangement can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63462-35-1 |
|---|---|
Formule moléculaire |
C14H11Cl2N |
Poids moléculaire |
264.1 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-2-5-12(6-3-10)17-9-11-4-7-13(15)14(16)8-11/h2-9H,1H3 |
Clé InChI |
RAGIQWCNHMYINM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)





![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)


![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)


